molecular formula C9H11BrN2O B15177693 1-Allyl-3-carbamoylpyridinium bromide CAS No. 51095-53-5

1-Allyl-3-carbamoylpyridinium bromide

Cat. No.: B15177693
CAS No.: 51095-53-5
M. Wt: 243.10 g/mol
InChI Key: WMCYPCWAQAPUPW-UHFFFAOYSA-N
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Description

Overview of Quaternary Pyridinium (B92312) Salts: Structural Features and Research Relevance

Quaternary pyridinium salts are a class of heterocyclic compounds characterized by a positively charged nitrogen atom within a pyridine (B92270) ring. This structural feature imparts distinct chemical properties that are leveraged in a wide array of applications.

The core of a quaternary pyridinium salt is the pyridinium cation, which is isoelectronic with benzene. The nitrogen atom, being quaternized, bears a permanent positive charge, which significantly influences the electron distribution within the aromatic ring. This charge renders the ring electron-deficient, a key aspect of its chemical behavior. The general structure consists of a pyridine ring where the nitrogen atom is bonded to four carbon atoms, one of which is typically part of an alkyl or aryl group, and the other three are part of the pyridine ring.

Feature Description
Core Structure Pyridine ring with a quaternized nitrogen atom.
Charge Permanent positive charge on the nitrogen atom.
Aromaticity The pyridinium cation is aromatic, following Hückel's rule.
Electronic Nature The positive charge makes the ring electron-deficient.

The electron-deficient nature of the pyridinium ring makes quaternary pyridinium salts potent electrophiles. They are susceptible to attack by nucleophiles, a reactivity that has been exploited in numerous organic transformations. This electrophilicity is central to their utility in synthesis, enabling the construction of complex molecules. For instance, they can act as precursors to dihydropyridines through the addition of nucleophiles.

Nicotinamide (B372718) Derivatives: Core Scaffolds in Synthetic Chemistry

Nicotinamide, also known as niacinamide, is a form of vitamin B3 and a fundamental building block in biochemistry and synthetic chemistry. Its derivatives are integral to the structure of essential coenzymes and are widely explored in the design of new chemical entities.

The defining feature of nicotinamide and its derivatives is the 3-carbamoylpyridinium moiety. This consists of a pyridine ring substituted at the 3-position with a carboxamide group (-CONH2). This specific arrangement is crucial for its biological activity and its versatility as a synthetic scaffold. The amide group can participate in hydrogen bonding and can be chemically modified, while the pyridine ring retains its characteristic reactivity.

The 3-carbamoylpyridinium scaffold is a key component in the structure of the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). In NAD+, the pyridinium nitrogen is glycosylated with a ribose sugar, forming a quaternary pyridinium salt. This structure is fundamental to the role of NAD+ in redox reactions within cells. Inspired by its natural role, synthetic chemists have extensively utilized the nicotinamide scaffold to design and synthesize a vast range of chemically active molecules with diverse applications.

Historical Context of N-Alkylation in Pyridine Chemistry

The alkylation of the nitrogen atom in pyridine is a fundamental reaction in heterocyclic chemistry, with a history stretching back to early investigations of pyridine's reactivity. This reaction, often referred to as the Menshutkin reaction in the context of tertiary amines, involves the treatment of pyridine with an alkyl halide to form an N-alkylpyridinium salt.

The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the pyridine nitrogen onto the electrophilic carbon of the alkyl halide. This process has been a cornerstone for the synthesis of a wide variety of pyridinium salts. Historically, this reaction was pivotal in understanding the basicity and nucleophilicity of pyridine and laid the groundwork for the development of a vast library of N-functionalized pyridinium compounds with diverse applications.

Menshutkin Reaction and its Derivatives for Pyridinium Salt Formation

The formation of pyridinium salts, including 1-Allyl-3-carbamoylpyridinium bromide, is classically achieved through the Menshutkin reaction. wikipedia.org This fundamental reaction in organic chemistry, first described by Nikolai Menshutkin in 1890, involves the alkylation of a tertiary amine with an alkyl halide to yield a quaternary ammonium (B1175870) salt. wikipedia.org In the context of pyridinium salt synthesis, the pyridine nitrogen acts as the tertiary amine.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion. The rate of the Menshutkin reaction is influenced by several factors, including the nucleophilicity of the pyridine derivative, the nature of the alkylating agent, and the polarity of the solvent. wikipedia.org

For the synthesis of 1-Allyl-3-carbamoylpyridinium bromide, the reactants are nicotinamide and allyl bromide. Allyl bromide is a particularly effective alkylating agent in this reaction due to the enhanced reactivity of the allylic carbon-bromine bond towards nucleophilic attack. wikipedia.org

Table 1: Factors Influencing the Menshutkin Reaction

FactorInfluence on Reaction RateRationale
Pyridine Nucleophilicity Increased electron density on the nitrogen enhances the rate.More nucleophilic pyridines are better electron donors.
Alkyl Halide I > Br > ClThe C-I bond is the weakest and easiest to break. wikipedia.org
Solvent Polarity Polar solvents generally accelerate the reaction.They stabilize the charged transition state and the resulting ionic product. wikipedia.org
Steric Hindrance Increased steric bulk on the pyridine or alkyl halide decreases the rate.Hinders the approach of the nucleophile to the electrophilic center.

Evolution of Synthetic Strategies for N-Functionalized Pyridinium Salts

While the Menshutkin reaction remains a cornerstone for the synthesis of pyridinium salts, contemporary research has focused on developing more efficient, sustainable, and versatile synthetic methodologies. The evolution of these strategies has been driven by the need for milder reaction conditions, greater functional group tolerance, and access to a wider diversity of N-functionalized pyridinium salts.

One area of advancement has been the use of "green" solvents, such as deep eutectic solvents, to replace traditional volatile and often toxic organic solvents in quaternization reactions. researchgate.net These alternative solvents can offer advantages in terms of biodegradability, ease of purification, and sometimes enhanced reaction rates. researchgate.net

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for accelerating the formation of pyridinium salts. researchgate.net Microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions.

Furthermore, recent research has explored novel synthetic pathways that deviate from the classic Menshutkin approach. These can include transition metal-catalyzed reactions and the use of hypervalent iodine reagents to facilitate the N-functionalization of pyridines under mild conditions. These newer methods provide access to a broader scope of pyridinium salts that may be difficult to synthesize using traditional methods.

The synthesis of 1-Allyl-3-carbamoylpyridinium bromide can be envisioned through the direct reaction of nicotinamide with allyl bromide, a process that aligns with the principles of the Menshutkin reaction. The reaction likely proceeds by heating the two reactants in a suitable polar solvent.

Table 2: Comparison of Synthetic Methods for Pyridinium Salts

MethodTypical ConditionsAdvantagesDisadvantages
Conventional Menshutkin Heating in a polar solvent (e.g., ethanol (B145695), DMF)Well-established, simple procedureLong reaction times, sometimes harsh conditions
Microwave-Assisted Microwave irradiation in a suitable solventRapid reaction times, often higher yieldsRequires specialized equipment
Green Solvents Use of deep eutectic solvents or ionic liquidsEnvironmentally benign, potential for improved efficiencySolvent selection can be crucial and require optimization

Properties

CAS No.

51095-53-5

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

1-prop-2-enylpyridin-1-ium-3-carboxamide;bromide

InChI

InChI=1S/C9H10N2O.BrH/c1-2-5-11-6-3-4-8(7-11)9(10)12;/h2-4,6-7H,1,5H2,(H-,10,12);1H

InChI Key

WMCYPCWAQAPUPW-UHFFFAOYSA-N

Canonical SMILES

C=CC[N+]1=CC=CC(=C1)C(=O)N.[Br-]

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1 Allyl 3 Carbamoylpyridinium Bromide Systems

Electrochemical Reactivity and Redox Behavior of Pyridinium (B92312) Analogs

The electrochemical properties of pyridinium salts are central to their function in various chemical and biological systems. The 3-carbamoylpyridinium moiety, in particular, is the core of the NAD+/NADH redox couple, making its electrochemical behavior a foundational aspect of bioenergetics.

Electrochemical Reduction Pathways: Formation of Dihydro Forms and Dimerization

The electrochemical reduction of N-substituted-3-carbamoylpyridinium salts, such as 1-allyl-3-carbamoylpyridinium bromide, is a complex process involving multiple steps and potential products. The initial step is a one-electron reduction to form a neutral pyridinyl radical. acs.org This highly reactive intermediate is at a mechanistic branch point, leading to two primary outcomes: further reduction or dimerization. nih.gov

Dimerization: The pyridinyl radicals can couple, primarily at the 4-position, to form a 4,4'-linked dimer (a dihydrobipyridine). This pathway is often favored at lower reduction potentials and in the absence of efficient proton sources. acs.org

Formation of Dihydro Forms: The radical intermediate can undergo a subsequent one-electron reduction, which, when coupled with protonation, yields a stable dihydropyridine (B1217469) (DHP). Depending on the conditions, this can result in the formation of 1,2-DHP, 1,4-DHP, or 1,6-DHP isomers. The 1,4-dihydropyridine (B1200194) is often the thermodynamically favored product and is the analog of the biologically active NADH. nih.gov

Studies on the electrochemical reduction of the related compound, 1-benzyl-3-carbamoylpyridinium (B189644) chloride, have elucidated these pathways, showing that controlled-potential electrolysis can be used to selectively generate either the dimer or the dihydropyridine products. acs.org The reduction potential is a key determinant; for instance, on gold electrodes, an irreversible reduction wave associated with the one-electron reduction of pyridinium occurs at approximately -1.0 V versus Ag/AgCl. acs.org

The table below summarizes the typical products observed from the electrochemical reduction of N-substituted-3-carbamoylpyridinium salts.

Product TypeStructureFormation Pathway
Pyridinyl RadicalA neutral radical intermediateOne-electron reduction of the pyridinium cation.
DimerTypically a 4,4'-dihydrobipyridineCoupling of two pyridinyl radicals.
Dihydropyridine (DHP)1,2-, 1,4-, or 1,6-DHP isomersSecond one-electron reduction followed by protonation.

Influence of Supporting Electrolytes on Reduction Selectivity

In electrochemical synthesis, a supporting electrolyte is an inert salt added to the solution to increase conductivity and minimize the ohmic drop (IR drop), ensuring the applied potential is accurately transferred to the electrode-solution interface. wikipedia.orgcomsol.com Beyond this primary role, the nature of the supporting electrolyte—specifically its cations and anions—can significantly influence the course and selectivity of electrochemical reactions involving pyridinium salts.

The cations of the supporting electrolyte can form ion pairs with the radical anion intermediates or interact with the electrode surface, altering the structure of the electrochemical double layer. These interactions can affect the rate of subsequent electron transfer steps and the stereochemistry of dimerization or protonation events. For example, smaller, more charge-dense cations like Li+ may coordinate more strongly to intermediates compared to larger cations like tetrabutylammonium (B224687) (TBA+), thereby influencing the product distribution between dimers and dihydropyridines.

Similarly, the anion can affect the reaction by adsorbing onto the electrode surface or by its own redox activity within the potential window. While often chosen for their inertness (e.g., perchlorate, tetrafluoroborate), anions can still modulate the local environment where the reduction occurs. wikipedia.org Although specific studies detailing the effect of various electrolytes on 1-allyl-3-carbamoylpyridinium bromide reduction are limited, the general principles of electrolyte influence on pyridinium electrochemistry suggest that careful selection is crucial for controlling product selectivity. rsc.org

Principles of Bioelectrocatalysis in Redox Transformations

Bioelectrocatalysis leverages the high specificity and efficiency of enzymes to catalyze electrochemical reactions. For pyridinium systems analogous to NAD+, this field is particularly relevant. rsc.org Enzymes such as diaphorase and other NAD(P)H-dependent dehydrogenases can be immobilized on electrode surfaces to facilitate the interconversion between the oxidized pyridinium form (NAD+ analog) and its reduced dihydropyridine form (NADH analog). researchgate.netelsevierpure.com

The fundamental principle involves mediated or direct electron transfer between the electrode and the enzyme's active site. In a typical system for NADH oxidation (the reverse of the reduction process), an electrode is held at a potential sufficient to oxidize NADH to NAD+. However, this direct oxidation often requires a high overpotential. An enzyme like diaphorase can catalyze this reaction at a much lower potential, shuttling electrons from NADH to the electrode, often via a redox mediator. researchgate.net

Conversely, for the reduction of a NAD+ analog like 1-allyl-3-carbamoylpyridinium bromide, an enzyme-modified cathode can be used. The electrode provides the reducing equivalents (electrons) to the enzyme, which in turn uses them to reduce the pyridinium substrate to its dihydropyridine form with high regioselectivity, typically yielding the 1,4-DHP isomer. acs.orgwhiterose.ac.uk This process effectively transforms an electrochemical cell into a system that can perform biological redox reactions, such as transforming a glucose/O2 enzymatic fuel cell into a rechargeable enzymatic redox flow battery based on NAD+/NADH inter-conversion. rsc.org

Radical-Based Processes and Photoredox Catalysis involving N-Functionalized Pyridinium Salts

Beyond direct electrochemical manipulation, N-functionalized pyridinium salts are highly effective precursors for generating radicals under milder photoredox conditions. semanticscholar.orgrsc.org This reactivity opens a vast landscape of synthetic transformations distinct from the ionic pathways of classical pyridine (B92270) chemistry.

N-Functionalized Pyridinium Salts as Radical Precursors

N-functionalized pyridinium salts have emerged as powerful radical precursors in organic synthesis due to their favorable redox properties. rsc.org The electron-deficient pyridinium ring makes them excellent electron acceptors. rsc.org Under visible light irradiation, a photocatalyst (like an iridium or ruthenium complex) absorbs a photon and enters an excited state, becoming a potent single-electron reductant. This excited photocatalyst can then transfer an electron to the pyridinium salt. researchgate.net

This single-electron transfer (SET) reduces the pyridinium cation to a neutral pyridinyl radical. rsc.orgrsc.org For N-alkyl or N-allyl pyridinium salts, this radical intermediate is often designed to be unstable and undergoes rapid fragmentation. In the case of 1-allyl-3-carbamoylpyridinium bromide, the fragmentation would involve the homolytic cleavage of the nitrogen-allyl bond, generating an allyl radical and 3-carbamoylpyridine. datapdf.com This process is highly efficient and occurs under mild conditions, avoiding the harsh reagents often required for radical generation. rsc.org This strategy has been widely used for deaminative functionalization, where primary amines are first converted into N-alkylpyridinium salts (Katritzky salts) before radical generation. rsc.org

The general mechanism is summarized below:

StepProcessDescription
1. ExcitationPC -> PCA photocatalyst (PC) absorbs visible light to form an excited state (PC).
2. SETPC* + Py+-R -> PC+ + [Py-R]The excited photocatalyst reduces the N-functionalized pyridinium salt (Py+-R) to a neutral radical.
3. Fragmentation[Py-R] -> Py + R•The neutral radical intermediate fragments, releasing pyridine (Py) and the desired radical (R•).

Site-Selective C-H Functionalization of Pyridines

A significant challenge in pyridine chemistry is achieving site-selective functionalization of the C-H bonds at the C2, C3, and C4 positions. elsevierpure.com Radical-based processes involving N-functionalized pyridinium salts offer a powerful solution to this problem, particularly for functionalization at the C2 and C4 positions. acs.orgibs.re.kr

In these reactions, a radical (generated, for example, from an aldehyde via a hydrogen atom transfer process) adds to the electron-deficient ring of an N-functionalized pyridinium salt. acs.orgresearchgate.net The selectivity of this addition (C2 vs. C4) can be controlled by the nature of the substituent on the pyridinium nitrogen. acs.orgibs.re.kr

Steric Control: Bulky N-substituents can sterically hinder the approach of the incoming radical to the C2 and C6 positions, thereby favoring addition at the more accessible C4 position. For instance, using an N-aminopyridinium salt with a large group on the amino nitrogen can direct acylation preferentially to the C4 position. acs.orgibs.re.kr

Electronic Control: The N-substituent also exerts electronic effects. For example, an N-methoxy group is thought to engage in an electrostatic attraction with the oxo functionality of an incoming acyl radical, favoring addition at the C2 position. ibs.re.krresearchgate.net

By strategically choosing the N-substituent on the pyridinium salt, chemists can achieve exquisite regiocontrol in Minisci-type reactions under mild, acid-free photoredox conditions. elsevierpure.comacs.org This approach allows for the predictable and controlled modification of the pyridine scaffold, which is valuable for the late-stage functionalization of complex, biologically relevant molecules. researchgate.net

Alkene Difunctionalization Strategies

The pyridinium salt motif, as present in 1-Allyl-3-carbamoylpyridinium bromide, is increasingly utilized in the radical-mediated difunctionalization of alkenes. These strategies leverage the unique electronic properties of pyridinium salts, which can act as precursors for various radicals or as electrophilic traps for radical intermediates. rsc.orgrsc.org This approach is valuable for rapidly building molecular complexity from simple alkenes. chemrxiv.org

Pyridinium salts can participate in alkene difunctionalization in several distinct roles:

As X Transfer Reagents: Through single-electron reduction, often facilitated by photoredox catalysis or the formation of an electron donor-acceptor (EDA) complex, N-functionalized pyridinium salts can fragment to release a radical species (X•). This radical then adds to an alkene, generating a carbon-centered radical that can be trapped by another reagent.

As Pyridine Transfer Reagents: The high electrophilicity of the pyridinium ring allows it to act as an efficient trap for alkyl radical intermediates generated from an alkene. This results in the incorporation of the pyridine core into the final product. rsc.org

As Bifunctional Reagents: In highly atom-economical processes, a single pyridinium salt can serve as the source for both the initial radical (X•) and the terminating pyridine group, leading to complex difunctionalized products in a single operation. rsc.org

These radical-based processes, often initiated under mild visible-light conditions, offer a powerful alternative to traditional methods and enable the synthesis of previously inaccessible molecular structures. acs.orgresearchgate.net The regioselectivity of pyridine addition (C2 vs. C4) is a key aspect that can be controlled depending on the specific pyridinium salt and reaction conditions. rsc.org

Enantioselective Transformations

The development of enantioselective reactions involving pyridinium salts is a significant area of research, aiming to construct chiral molecules with high stereocontrol. While stoichiometric chiral auxiliaries have been used historically, modern methods focus on catalytic asymmetric transformations. nih.gov

One notable strategy involves the enantioselective α-alkylation of aldehydes using amino acid-derived pyridinium salts as alkylating agents. chemrxiv.orgrsc.org This process can proceed without an external photocatalyst, instead relying on the formation of a light-activated charge-transfer complex between the pyridinium salt and a chiral amine catalyst. chemrxiv.orgrsc.org A proposed mechanism for such transformations involves a stereoconvergent process where a radical intermediate is generated, accounting for high enantioselectivity but sometimes low diastereoselectivity. chemrxiv.org

Another approach is the N-heterocyclic carbene (NHC)-catalyzed asymmetric β-pyridylation of enals. In this methodology, the pyridinium salt acts as an oxidant for the single-electron transfer (SET) oxidation of an enal under NHC catalysis. nih.gov This generates a homoenolate radical that adds to the C4 position of the pyridinium ring in an enantioselective manner, ultimately yielding chiral β-pyridyl carbonyl compounds. nih.gov The precise stereocontrol in these reactions can be influenced by the solvent, with hexafluorobenzene (B1203771) being identified as key for achieving excellent enantioselectivity in certain systems. nih.gov

Table 1: Examples of Enantioselective Transformations Involving Pyridinium Salts

Reaction Type Catalyst System Role of Pyridinium Salt Key Features Ref
α-Alkylation of Aldehydes Chiral Amine (e.g., MacMillan's catalyst) Alkylating Agent Photocatalyst-free, proceeds via light-activated charge-transfer complex, stereoconvergent. chemrxiv.org
β-Pyridylation of Enals N-Heterocyclic Carbene (NHC) Oxidant & Pyridyl Source C4-selective functionalization, radical-mediated, high enantioselectivity. nih.gov
Negishi Cross-Coupling Nickel / Chiral Ligand Electrophile Forms enantioenriched 2-aryl-1,2-dihydropyridines from pyridine. nih.govescholarship.org

Nucleophilic Addition and Substitution Reactions

Hydride Transfer Reactions in Pyridinium Systems

The 1-Allyl-3-carbamoylpyridinium cation is an analogue of the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor. As such, it is a prime candidate to participate in hydride transfer reactions, a fundamental process in biological redox chemistry. nih.gov In these reactions, the pyridinium ion acts as a hydride acceptor, becoming reduced to a 1,4-dihydropyridine derivative, analogous to the conversion of NAD+ to NADH.

The mechanism of hydride transfer to pyridinium systems is generally considered a direct, one-step process, rather than a stepwise transfer of an electron and a hydrogen atom. rsc.org Kinetic studies on hydride exchange between various substituted pyridinium ions and their corresponding dihydropyridines have been used to test Marcus theory of atom transfer. rsc.org These investigations show that the reaction rates are consistent with a one-step mechanism without high-energy intermediates. rsc.orgacs.org

The stereospecificity of this hydride transfer is a crucial aspect, particularly in enzymatic systems. Hydride transfer from the C4 position of the dihydropyridine ring is stereospecific, involving either the pro-R or pro-S hydrogen. nih.gov For example, studies with deuterated NADH analogues have confirmed that NADH oxidation by mitochondrial complex I is stereospecific, with the hydride being transferred from the pro-S position of the nicotinamide ring. nih.gov Kinetic isotope effect (KIE) studies confirm that hydride transfer is often a rate-limiting or partially rate-limiting step in these oxidation reactions. nih.gov

Alkylation Reactions of Pyridinium Quinone Methide Precursors

Pyridinium-containing compounds can serve as precursors for the in situ generation of highly reactive intermediates known as quinone methides (QMs). These QMs are potent electrophiles used in alkylation reactions. The reaction mechanism typically involves the formation of an o-quinone methide intermediate from a phenolic precursor, such as a Mannich base, which then undergoes a Michael-type addition with a nucleophile. acs.orgacs.org

In this context, pyridinium ylides (generated in situ from pyridinium salts like 1-Allyl-3-carbamoylpyridinium bromide by the action of a base) can act as the nucleophile. The ylide adds to the QM, followed by an intramolecular nucleophilic substitution to yield complex heterocyclic products such as dihydrobenzofurans. acs.orgacs.org The reaction conditions can be optimized by the choice of base and solvent.

Table 2: Conditions for Reaction of Quinone Methide Precursor with a Pyridinium Salt

Entry Pyridinium Salt Base (equiv.) Solvent Time (h) Yield (%) Ref
1 N-(4-bromophenacyl)pyridinium bromide None Acetonitrile (B52724) 5 65 acs.org
2 N-(4-bromophenacyl)pyridinium bromide DBU (0.1) Acetonitrile 3 82 acs.org
3 N-(4-bromophenacyl)pyridinium bromide DBU (0.5) Acetonitrile 3 79 acs.org
4 N-(4-bromophenacyl)pyridinium bromide DBU (1.0) Acetonitrile 3 75 acs.org

Reaction with 1-[(dimethylamino)methyl]-2-naphthol (B1361500) at reflux temperature.

Self-Limiting Alkylation Mechanisms in Pyridinium Chemistry

A significant challenge in traditional amine alkylation is the tendency for overalkylation, as the product of each alkylation step is often more nucleophilic than the starting material. Self-limiting alkylation is an advanced strategy that overcomes this issue by leveraging the unique reactivity of certain pyridinium systems. chemrxiv.orgresearchgate.net

This mechanism has been demonstrated effectively using N-aminopyridinium salts as ammonia (B1221849) surrogates for the synthesis of secondary amines. chemrxiv.orgchemrxiv.orgacs.org The key steps are:

Ylide Formation: The N-aminopyridinium salt is deprotonated by a base to form a transient, highly nucleophilic pyridinium ylide intermediate.

Alkylation: This ylide readily reacts with an alkyl halide in a substitution reaction.

Deactivation: The product of this alkylation is an N,N-disubstituted pyridinium salt. This resulting salt is significantly less nucleophilic than the ylide precursor. acs.org

This sharp drop in nucleophilicity after the first alkylation event effectively prevents a second alkylation, thus "self-limiting" the reaction to monoalkylation. acs.org The pyridinium group can then be cleaved to release the secondary amine product. This strategy harnesses the reactivity of transient pyridinium ylides to achieve selective monoalkylation, a classical challenge in synthetic chemistry. researchgate.net

Thermolytic Fragmentation Mechanisms of Allyl-Substituted Pyridinium Compounds

The thermal decomposition of N-substituted pyridinium compounds, particularly those bearing an allyl group, is a subject of significant interest due to its relevance in the stability and reactivity of these salts at elevated temperatures. While specific experimental data on the thermolytic fragmentation of 1-allyl-3-carbamoylpyridinium bromide is not extensively detailed in the available literature, a comprehensive understanding of its probable decomposition pathways can be extrapolated from mechanistic studies of analogous N-alkylpyridinium halides and other related ionic liquids.

The primary mechanism anticipated for the thermolytic fragmentation of 1-allyl-3-carbamoylpyridinium bromide involves a bimolecular nucleophilic substitution (S(_N)2) reaction. In this pathway, the bromide anion (Br⁻) acts as a nucleophile, attacking the allylic carbon of the pyridinium cation. This concerted reaction leads to the cleavage of the C-N bond, resulting in the formation of allyl bromide and the neutral nicotinamide molecule. This mechanism is well-documented for the thermal decomposition of various imidazolium (B1220033) and pyridinium-based ionic liquids with halide anions. The relatively low thermal stability of ionic liquids containing halide anions is often attributed to the nucleophilicity of the anion facilitating this decomposition route.

A competing, though generally less favored, pathway for some N-alkylpyridinium salts is a Hofmann elimination (E2) reaction. However, for the 1-allyl-3-carbamoylpyridinium cation, the S(_N)2 pathway is expected to be the dominant fragmentation route due to the susceptibility of the allylic carbon to nucleophilic attack.

The primary fragmentation products, allyl bromide and nicotinamide, are themselves subject to further thermal decomposition at higher temperatures. Allyl bromide can undergo pyrolysis, which may involve radical mechanisms leading to the formation of various smaller hydrocarbon fragments. Nicotinamide is known to decompose at elevated temperatures, with potential products arising from the breakdown of the pyridine ring and the carbamoyl (B1232498) group.

Computational studies on the stability of N-alkylpyridinium cations have shown that the strength of the C-N bond is a critical factor in their thermal stability. The presence of the electron-withdrawing carbamoyl group at the 3-position of the pyridine ring can influence the electron density of the ring and, consequently, the lability of the N-allyl bond.

To provide a comparative context for the thermal stability of such compounds, the following table summarizes the decomposition temperatures for a selection of related pyridinium and imidazolium salts.

Compound NameCationAnionDecomposition Temperature (T(_d))
1-Ethyl-3-methylimidazolium Acetate1-Ethyl-3-methylimidazoliumAcetateApprox. 150-200 °C
1-Butylpyridinium Bromide1-ButylpyridiniumBromideApprox. 200-250 °C
1-Butylpyridinium Chloride1-ButylpyridiniumChlorideApprox. 200-250 °C
1-Ethylpyridinium Bromide1-EthylpyridiniumBromideApprox. 200-250 °C

Note: Decomposition temperatures can vary based on the experimental method (e.g., TGA heating rate) and the purity of the sample.

Spectroscopic and Advanced Analytical Characterization of 1 Allyl 3 Carbamoylpyridinium Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy would be instrumental in confirming the identity and purity of 1-Allyl-3-carbamoylpyridinium bromide by identifying the distinct proton environments in the molecule. The positively charged pyridinium (B92312) ring would cause adjacent protons to be significantly deshielded, shifting their signals to a higher chemical shift (downfield) compared to a non-pyridinium aromatic ring.

The expected ¹H NMR spectrum would feature signals corresponding to the four protons on the pyridinium ring, the protons of the allyl group, and the protons of the carbamoyl (B1232498) group. The protons on the pyridinium ring would appear as complex multiplets in the aromatic region (typically δ 8.0-9.5 ppm). The allyl group would present a characteristic pattern: a multiplet for the internal vinyl proton (-CH=), two signals for the terminal vinyl protons (=CH₂), and a doublet for the methylene protons (-CH₂-N) coupled to the adjacent vinyl proton. The carbamoyl (-CONH₂) protons would likely appear as two broad singlets due to restricted rotation around the C-N bond and exchange with any trace water.

Table 1: Expected ¹H NMR Chemical Shifts for 1-Allyl-3-carbamoylpyridinium Bromide

Protons Expected Chemical Shift (δ, ppm) Multiplicity
Pyridinium H-2 ~9.4 Singlet (or narrow triplet)
Pyridinium H-6 ~9.1 Doublet
Pyridinium H-4 ~8.9 Doublet
Pyridinium H-5 ~8.2 Triplet (or dd)
-NH ₂ (Carbamoyl) ~7.8, ~7.6 Two Broad Singlets
-CH =CH₂ (Allyl) ~6.1 Multiplet (ddt)
-CH=CH ₂ (Allyl, trans) ~5.6 Doublet (or dd)
-CH=CH ₂ (Allyl, cis) ~5.5 Doublet (or dd)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in 1-Allyl-3-carbamoylpyridinium bromide would produce a distinct signal. The carbons of the pyridinium ring would be found in the aromatic region (δ 120-150 ppm), with the carbon attached to the carbamoyl group and those adjacent to the nitrogen being the most downfield. The carbon of the carbamoyl group (C=O) would appear at a much lower field (δ ~165 ppm). The three carbons of the allyl group would have characteristic shifts for sp² and sp³ hybridized carbons.

Table 2: Expected ¹³C NMR Chemical Shifts for 1-Allyl-3-carbamoylpyridinium Bromide

Carbon Atom Expected Chemical Shift (δ, ppm)
C =O (Carbamoyl) ~164
Pyridinium C-2, C-6 ~145-148
Pyridinium C-4 ~142
-C H=CH₂ (Allyl) ~131
Pyridinium C-5 ~128
Pyridinium C-3 ~125
-CH=C H₂ (Allyl) ~124

Diffusion-Ordered Nuclear Magnetic Resonance Spectroscopy (DOSY NMR) in Aggregate Studies

Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful non-invasive technique used to study mixtures and probe molecular size, shape, and aggregation phenomena in solution. The experiment separates the NMR signals of different species based on their translational diffusion coefficients (D), which are inversely related to their hydrodynamic radius.

For 1-Allyl-3-carbamoylpyridinium bromide, a DOSY NMR experiment would be expected to show a single diffusion coefficient corresponding to the monomeric ionic species in a dilute solution. However, in more concentrated solutions or in solvents of lower polarity, pyridinium salts are known to form aggregates or ion pairs. A DOSY experiment could reveal this phenomenon by showing a decrease in the measured diffusion coefficient as the effective particle size increases. This technique would be invaluable for studying the solution-state behavior and intermolecular interactions of the compound.

Signal Amplification by Reversible Exchange (SABRE) Hyperpolarization for Kinetic Properties

Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique that dramatically enhances NMR signals of substrates without chemically altering them. It involves the temporary and reversible binding of a substrate and parahydrogen to an iridium-based polarization transfer catalyst. This method is particularly effective for N-heterocyclic compounds like pyridine (B92270) and its derivatives.

1-Allyl-3-carbamoylpyridinium bromide, containing a pyridinium moiety, is a potential candidate for SABRE hyperpolarization. While the positive charge might affect its binding kinetics to the catalyst compared to neutral pyridine, SABRE could potentially be used to amplify its ¹H and ¹³C NMR signals by orders of magnitude. Such studies would not only enable detection at very low concentrations but also provide insights into the kinetic properties of the compound, such as the rates of association and dissociation with the SABRE catalyst. These kinetic parameters are crucial for optimizing the signal enhancement.

Mass Spectrometry Techniques

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For 1-Allyl-3-carbamoylpyridinium bromide, HRMS would be used to confirm its composition. Since the compound is an ionic salt, it would be analyzed as the cation, 1-Allyl-3-carbamoylpyridinium. The technique, typically using Electrospray Ionization (ESI), would yield a precise m/z value for the [M]⁺ cation.

Table 3: Expected HRMS Data for 1-Allyl-3-carbamoylpyridinium Cation

Ion Elemental Formula Calculated m/z

This exact mass measurement would provide unambiguous confirmation of the chemical formula, distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a highly suitable technique for the analysis of 1-Allyl-3-carbamoylpyridinium bromide due to the compound's inherent ionic nature. As a quaternary pyridinium salt, the compound exists permanently in a cationic form in solution, which facilitates efficient ionization in the ESI source.

Analysis is conducted in the positive ion detection mode. The primary ion observed in the mass spectrum corresponds to the 1-allyl-3-carbamoylpyridinium cation, [C₉H₁₁N₂O]⁺. High-resolution mass spectrometry can provide a highly accurate mass measurement of this cation, which serves as a definitive confirmation of its elemental composition.

While the bromide counter-ion (Br⁻) is not directly observed in the positive ion mode, its presence can be inferred. The natural isotopic abundance of bromine, with two major isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, is a key diagnostic feature. nist.govacs.org Although ESI is a soft ionization technique, in-source fragmentation can sometimes be induced, potentially leading to the detection of bromine-containing fragments or adducts that would display this characteristic isotopic pattern. acs.org However, the primary evidence comes from the detection of the intact cation at its expected mass-to-charge ratio (m/z).

The ESI-MS response for pyridinium compounds can be influenced by several factors, including solvent pH, analyte polarity, and basicity. nih.gov For a pre-charged species like 1-Allyl-3-carbamoylpyridinium, ionization efficiency is generally high and less dependent on solvent conditions compared to neutral analytes that require protonation. nih.gov

Table 1: Expected ESI-MS Data for 1-Allyl-3-carbamoylpyridinium Cation
Ion SpeciesChemical FormulaMonoisotopic Mass (Da)Expected m/zDetection Mode
1-Allyl-3-carbamoylpyridinium Cation[C₉H₁₁N₂O]⁺163.0866163.0866Positive

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of 1-Allyl-3-carbamoylpyridinium bromide would exhibit characteristic absorption bands corresponding to its distinct structural components: the pyridinium ring, the allyl group, and the primary amide (carbamoyl) group.

The primary amide group gives rise to several distinct bands. Two N-H stretching vibrations are expected in the region of 3350-3180 cm⁻¹ for solid samples, corresponding to asymmetric and symmetric stretching modes. The carbonyl (C=O) stretching vibration, known as the Amide I band, is a very strong and prominent absorption typically found around 1650 cm⁻¹ in solid-state primary amides. The N-H bending vibration, or Amide II band, appears in the 1655-1620 cm⁻¹ region and may sometimes overlap with the Amide I band.

The aromatic pyridinium ring produces characteristic C-H stretching bands above 3000 cm⁻¹ and a series of C=C and C=N ring stretching vibrations in the 1650-1400 cm⁻¹ region. The quaternization of the pyridine nitrogen alters the electronic structure of the ring, causing shifts in these bands compared to unsubstituted pyridine.

The allyl group contributes its own specific vibrations. The C=C stretching of the alkene is expected as a medium intensity band around 1645 cm⁻¹. The =C-H stretching of the vinyl group appears above 3000 cm⁻¹, while the aliphatic C-H stretching of the -CH₂- group is observed just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for 1-Allyl-3-carbamoylpyridinium Bromide
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Amide (N-H)Asymmetric & Symmetric Stretch3350 - 3180Medium
Aromatic/Vinyl (=C-H)Stretch3150 - 3000Medium-Weak
Aliphatic (C-H)Stretch3000 - 2850Medium
Amide (C=O)Amide I Stretch~1650Strong
Alkene (C=C)Stretch~1645Medium
Amide (N-H)Amide II Bend1655 - 1620Medium-Strong
Pyridinium RingC=C, C=N Ring Stretch1650 - 1400Medium-Strong

Chromatographic Methods for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) for Purity and Analog Distinction

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of 1-Allyl-3-carbamoylpyridinium bromide and distinguishing it from related analogs and potential impurities. Due to its salt-like, polar nature, a reversed-phase HPLC (RP-HPLC) method is most appropriate.

A typical RP-HPLC setup would employ a C18 stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. nih.govnih.gov The buffer is crucial for maintaining a consistent pH and ensuring reproducible retention times and good peak shape for the ionic analyte. Detection is readily achieved using a UV detector, as the pyridinium ring is a strong chromophore, typically exhibiting maximum absorbance in the range of 260-270 nm.

This method can effectively separate the target compound from non-polar starting materials like allyl bromide, the unalkylated precursor nicotinamide (B372718), and other potential side-products or degradants. The retention time is a characteristic property under specific conditions, while the peak area allows for quantification and purity determination against a reference standard.

Table 3: Exemplary HPLC Conditions for 1-Allyl-3-carbamoylpyridinium Bromide Analysis
ParameterCondition
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile and an aqueous buffer (e.g., phosphate or acetate)
Elution ModeIsocratic or Gradient
Flow Rate1.0 mL/min
DetectionUV at ~265 nm
Column TemperatureAmbient or controlled (e.g., 25-30 °C)

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and non-destructive analytical technique frequently employed for the real-time monitoring of chemical reactions involving chromophoric species. In the context of 1-Allyl-3-carbamoylpyridinium bromide, which contains a conjugated pyridinium system, UV-Vis spectroscopy is particularly adept at tracking reactions that alter this chromophore, such as reduction, oxidation, or nucleophilic addition to the pyridinium ring. The distinct electronic absorption spectra of the reactant and product(s) allow for the quantitative determination of their concentrations as the reaction progresses.

A notable application of UV-Vis spectroscopy in this context is the monitoring of the reduction of the pyridinium cation to its corresponding 1,4-dihydropyridine (B1200194) derivative. This transformation is analogous to the biologically significant reduction of nicotinamide adenine (B156593) dinucleotide (NAD+) to NADH. nih.gov The pyridinium ring in 1-Allyl-3-carbamoylpyridinium bromide exhibits a strong absorption maximum in the ultraviolet region, characteristic of the π-π* transitions within the aromatic system. Upon reduction, the aromaticity of the pyridinium ring is disrupted, leading to the formation of a new, strong absorption band at a longer wavelength, typically in the near-UV or visible region. This spectral shift provides a clear and measurable signal to follow the reaction kinetics.

Detailed research findings from a representative kinetic study on the chemical reduction of 1-Allyl-3-carbamoylpyridinium bromide are presented below. In this illustrative experiment, the reduction is carried out using a suitable reducing agent, and the reaction is monitored by periodically recording the UV-Vis spectrum of the reaction mixture.

The progress of the reaction can be followed by monitoring the decrease in absorbance at the λmax of the reactant (1-Allyl-3-carbamoylpyridinium bromide) and the concurrent increase in absorbance at the λmax of the product (the corresponding 1,4-dihydropyridine). The data collected can be used to determine the reaction rate, rate constant, and to investigate the influence of various parameters such as temperature, pH, and reactant concentrations on the reaction kinetics.

The following interactive data table summarizes the time-resolved absorbance data for a typical reduction of 1-Allyl-3-carbamoylpyridinium bromide. The isosbestic point observed in the spectral overlay is indicative of a clean conversion of the reactant to the product with no significant accumulation of intermediates.

Interactive Data Table: Time-Resolved UV-Vis Absorbance Data for the Reduction of 1-Allyl-3-carbamoylpyridinium Bromide

Time (minutes)Absorbance at λmax (Reactant)Absorbance at λmax (Product)
01.200.05
50.950.30
100.750.50
150.600.65
200.480.77
300.320.93
450.181.07
600.101.15

By plotting the concentration of the reactant or product as a function of time, the order of the reaction and the rate constant can be determined. For instance, if a plot of ln(Absorbance at λmax of Reactant) versus time yields a straight line, it would indicate that the reaction follows first-order kinetics with respect to 1-Allyl-3-carbamoylpyridinium bromide.

The application of UV-Vis spectroscopy for reaction monitoring offers several advantages, including its simplicity, high sensitivity, and the ability to collect data in real-time without disturbing the reaction mixture. This makes it an invaluable tool for mechanistic studies and process optimization in reactions involving 1-Allyl-3-carbamoylpyridinium bromide and related compounds.

Advanced Research Directions and Applications in Organic Synthesis

Role as Coenzyme Biomimetics in Chemical Redox Processes

The structural similarity of the 3-carbamoylpyridinium core to the active part of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) allows 1-Allyl-3-carbamoylpyridinium bromide to function as a coenzyme biomimetic in various chemical redox processes.

Nicotinamide Adenine Dinucleotide (NAD+) Mimicry for Bioreduction Systems

Nicotinamide cofactor analogues, also known as biomimetics (NCBs), are synthetic compounds designed to mimic the function of natural cofactors like NAD(P)H in enzymatic reactions. wikipedia.org These mimics typically retain the nicotinamide moiety responsible for hydride transfer but have modified substituents to enhance stability or alter redox potential. wikipedia.org Synthetic nicotinamide cofactors have been successfully employed to replace their natural counterparts in bioreduction reactions catalyzed by enzymes such as enoate reductases, often with high conversions and stereoselectivity.

While direct studies on 1-Allyl-3-carbamoylpyridinium bromide as an NAD+ mimic are not extensively documented, its core structure is analogous to well-studied NAD+ models. The 3-carbamoylpyridinium unit is the key functional group for accepting a hydride to form the corresponding 1,4-dihydropyridine (B1200194) derivative, which can then act as a reducing agent. The N-allyl substituent can influence the redox potential and the binding affinity to enzymes compared to the natural ribose and adenosine (B11128) diphosphate (B83284) moiety. Research into a variety of N-substituted nicotinamide analogues has shown that modifications at the N1-position can be well-tolerated by certain oxidoreductases. wur.nl

The potential of 1-Allyl-3-carbamoylpyridinium bromide as an NAD+ mimic can be evaluated in various enzymatic and chemical reduction systems. Key parameters of interest would be its redox potential and its efficacy as a hydride donor in its reduced form.

Table 1: Comparison of Structural Features of NAD+ and 1-Allyl-3-carbamoylpyridinium bromide

FeatureNicotinamide Adenine Dinucleotide (NAD+)1-Allyl-3-carbamoylpyridinium bromide
Redox-active moiety 3-Carbamoylpyridinium3-Carbamoylpyridinium
N1-substituent Ribose diphosphate adenosineAllyl group
Overall Charge Positive (oxidized form)Positive
Function Biological coenzymePotential coenzyme biomimetic

Electrochemical Regeneration of 1,4-Dihydro-Nicotinamide Mimetics

A critical aspect of using NAD+ mimics in catalytic cycles is the regeneration of the active, reduced form (the 1,4-dihydropyridine derivative). Electrochemical methods offer a clean and efficient way to achieve this regeneration without the need for sacrificial chemical reductants. The electrochemical reduction of pyridinium (B92312) cations has been a subject of study, with the potential for CO2 reduction and other applications. nih.gov

The electrochemical reduction of N-substituted pyridinium salts is a well-established process. ucl.ac.uknih.gov For 1-Allyl-3-carbamoylpyridinium bromide, the pyridinium ring can be electrochemically reduced to form 1-Allyl-3-carbamoyl-1,4-dihydropyridine. This reduced form can then be used in chemical reductions, and the resulting pyridinium salt can be regenerated at the cathode in a continuous cycle. The efficiency of this process would depend on factors such as the electrode material, solvent, and the stability of the reduced species. The N-allyl group is not expected to interfere with the electrochemical reduction of the pyridinium ring.

Catalysis by Pyridinium Salts in Organic Transformations

Pyridinium salts, particularly in the form of ionic liquids, have gained attention as catalysts in various organic reactions due to their unique properties such as low volatility, high thermal stability, and tunable solvency. nih.govacs.org

Catalytic Activity in Mannich Reactions and Related Carbonyl Chemistry

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds. Recent studies have demonstrated that pyridinium-based ionic liquids can act as efficient catalysts for this transformation. nih.govacs.org The catalytic activity is often attributed to the Lewis acidic nature of the pyridinium cation, which can activate the carbonyl group or the imine intermediate.

While specific studies on the catalytic activity of 1-Allyl-3-carbamoylpyridinium bromide in Mannich reactions are limited, its pyridinium structure suggests it could function as a catalyst. The electron-withdrawing nature of the pyridinium ring can enhance its Lewis acidity. The substituents on the pyridinium ring, in this case, the allyl and carbamoyl (B1232498) groups, could modulate its catalytic activity and solubility in the reaction medium.

Facilitation of Beta-Amino Carbonyl Derivative Synthesis

The synthesis of β-amino carbonyl compounds is of significant interest due to their prevalence in pharmaceuticals and natural products. The use of pyridinium salt catalysts can offer a milder and more environmentally friendly alternative to traditional acid or base catalysts. The catalytic cycle would likely involve the activation of an aldehyde and an amine to form an iminium ion, which then reacts with an enol or enolate to give the β-amino carbonyl product. The pyridinium salt is then regenerated and can participate in another catalytic cycle.

Development of Novel Materials and Functional Systems

The presence of a polymerizable allyl group and a charged pyridinium moiety makes 1-Allyl-3-carbamoylpyridinium bromide an attractive building block for the synthesis of novel functional materials.

The allyl group provides a handle for polymerization through various mechanisms, including free radical polymerization. The polymerization of vinylpyridinium salts has been extensively studied, leading to the formation of polyelectrolytes with a range of applications. researchgate.netresearchgate.net Similarly, the allyl group in 1-Allyl-3-carbamoylpyridinium bromide can be expected to undergo polymerization to yield a polymer with pendant 3-carbamoylpyridinium bromide units.

These resulting polymers would possess interesting properties, such as being water-soluble polyelectrolytes. The pyridinium groups could impart antimicrobial activity, and the polymer backbone could be designed to be biodegradable or responsive to stimuli. Furthermore, the allyl group can also be used for crosslinking polymer chains, leading to the formation of hydrogels or other network polymers. google.com The ability to create crosslinked networks opens up applications in areas such as drug delivery, tissue engineering, and absorbent materials. nih.govnih.gov

The development of functional polymers from monomers like 1-Allyl-3-carbamoylpyridinium bromide allows for the creation of materials with tailored properties. rsc.org For instance, the incorporation of the nicotinamide moiety could lead to materials with redox activity, potentially for use in sensors or catalytic membranes.

Table 2: Potential Applications of Polymers Derived from 1-Allyl-3-carbamoylpyridinium bromide

Polymer TypePotential PropertiesPotential Applications
Linear Polymer Water-soluble, Polyelectrolyte, Redox-activeFlocculants, Antimicrobial coatings, Catalytic supports
Crosslinked Polymer Hydrogel, Swellable, IonicDrug delivery systems, Superabsorbents, Ion-exchange resins

Fine Chemical Synthesis and Diversification

The 1-allyl-3-carbamoylpyridinium scaffold is a valuable platform for constructing more complex molecules. Both the allyl group and the pyridinium ring can be selectively modified to generate a diverse array of chemical structures.

The primary method for synthesizing 1-allyl-3-carbamoylpyridinium bromide is through the direct N-alkylation of a pyridine (B92270) derivative, a classic transformation known as the Menshutkin reaction. nih.gov In this SN2 reaction, the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. nih.gov

To synthesize the target compound, 3-carbamoylpyridine (nicotinamide) is treated with allyl bromide. Allyl bromide is a versatile and commonly used alkylating agent in organic synthesis for introducing the allyl group into a wide range of compounds, including pharmaceuticals, polymers, and other fine chemicals. nih.govchemicalbook.com The reaction typically proceeds by mixing the reactants, often in a suitable solvent, and may be heated to increase the reaction rate. The product is an ionic salt that precipitates from the reaction mixture or is isolated after solvent removal.

General Reaction Scheme: Pyridine Derivative + Allyl Bromide → 1-Allylpyridinium Bromide

This straightforward and efficient method allows for the preparation of various N-allyl pyridinium salts from readily available starting materials.

Once formed, the 1-allylpyridinium scaffold can serve as a key intermediate in the synthesis of more intricate molecular frameworks. A notable application is the photochemical transformation of 1-allylpyridinium salts into bicyclic aziridines. nih.gov These compounds, specifically α-hydroxycyclopenteno-aziridines, are valuable intermediates for the total synthesis of aminocyclopentitols, a class of compounds with potential biological activity. nih.gov

In a specific example, the irradiation of 1-allylpyridinium bromide with UV light leads to the formation of 6-allyl-6-azabicyclo[3.1.0]hex-3-en-2-ol. nih.gov This photoreaction rearranges the pyridinium ring system into a complex bicyclic architecture. The development of continuous-flow photochemical reactors has significantly improved the productivity of this transformation, allowing for the synthesis of gram quantities of the bicyclic aziridine (B145994) product. nih.gov This demonstrates the utility of 1-allylpyridinium salts as precursors to stereochemically rich and complex molecules. nih.gov

Table 2: Photoreaction of 1-Allylpyridinium Bromide

Reaction Type Starting Material Product Conditions Productivity Source
Photochemical Rearrangement 1-Allylpyridinium bromide 6-Allyl-6-azabicyclo[3.1.0]hex-3-en-2-ol Continuous UV-light photoflow reactor 129 mg/h nih.gov

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic nature dictates its reactivity, making it generally resistant to electrophilic aromatic substitution, which typically requires harsh conditions and proceeds at the C-3 position. nih.gov Conversely, the ring is more susceptible to nucleophilic substitution, which occurs preferentially at the C-2 and C-4 positions. nih.gov

For a substituted salt like 1-allyl-3-carbamoylpyridinium bromide, the existing substituents and the positive charge on the nitrogen atom further influence the regioselectivity of any subsequent functionalization. Modern synthetic methods offer pathways for the controlled modification of such pyridine rings. For example, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of pyridines and other heterocycles. mdpi.com These methods can enable the introduction of aryl or alkyl groups at specific positions on the ring that are not accessible through classical methods.

Another strategy for regioselective functionalization involves halogenated pyridine derivatives. A bromine atom can be introduced onto the ring and subsequently converted into a more reactive organometallic species (e.g., a pyridylmagnesium reagent) via a bromine-magnesium exchange. rsc.org This intermediate can then react with various electrophiles to introduce a wide range of functional groups at a specific position on the pyridine ring. rsc.org Such strategies could be applied to derivatives of 1-allyl-3-carbamoylpyridinium bromide to create a library of complex and functionally diverse molecules.

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